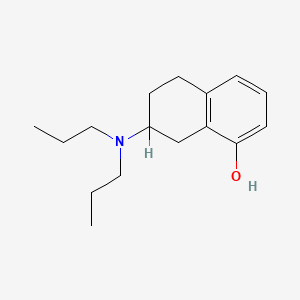

8-OH-Dpat

Descripción general

Descripción

El triflato de difenilamonio (DPAT) es un organocatalizador que ha ganado atención debido a su eficiencia y versatilidad en diversas reacciones químicas. Es particularmente conocido por su papel en la síntesis de β-enaminonas y compuestos espiro-heterocíclicos. DPAT es valorado por su naturaleza benigna para el medio ambiente y su facilidad de manejo, lo que lo convierte en una opción popular tanto en entornos académicos como industriales .

Aplicaciones Científicas De Investigación

DPAT tiene una amplia gama de aplicaciones en la investigación científica, que incluyen:

Mecanismo De Acción

DPAT ejerce sus efectos actuando como catalizador en diversas reacciones químicas. Facilita la formación de productos deseados al disminuir la energía de activación de la reacción y proporcionar un entorno favorable para que la reacción ocurra. Los objetivos moleculares y las vías involucradas en las reacciones catalizadas por DPAT incluyen la activación de compuestos carbonílicos y la formación de intermedios que conducen a los productos finales .

Safety and Hazards

Direcciones Futuras

Research on 5-HT7 receptor, which 8-OH-DPAT was found to act as an agonist, suggests that G protein-coupled receptor (GPCR) dimerization and G protein-independent signaling are promising future directions . This could lead to the development of more efficient dimer- and/or pathway-specific therapeutics .

Análisis Bioquímico

Biochemical Properties

8-OH-DPAT plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. It is a full agonist of the 5-HT1A receptor, which is a subtype of serotonin receptors . Additionally, this compound has been found to act as an agonist of the 5-HT7 receptor and as a serotonin reuptake inhibitor . These interactions are crucial for its effects on neurotransmission and its potential therapeutic applications. The compound’s ability to bind to these receptors and modulate their activity underlies its diverse pharmacological effects, including antidepressant, anxiolytic, and antiemetic properties .

Cellular Effects

This compound exerts various effects on different types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the serotonergic system, which plays a role in learning and memory . It can impair performance in tasks involving spatial information processing, such as the Morris water maze, by interacting with 5-HT1A receptors in the hippocampus . Additionally, this compound has been observed to reduce oxidative stress and protect retinal cells from damage, highlighting its potential neuroprotective effects .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. As a 5-HT1A receptor agonist, this compound binds to these receptors and activates them, leading to downstream signaling events . This activation can result in the inhibition of adenylate cyclase, reducing cyclic AMP levels and modulating neurotransmitter release . Additionally, this compound’s interaction with 5-HT7 receptors and its role as a serotonin reuptake inhibitor further contribute to its complex pharmacological profile .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound has a biological half-life of approximately 1.5 hours . Studies have shown that repeated administration of this compound can lead to different responses in functional pre- and postsynaptic 5-HT1A receptors . For example, systemic administration of this compound can impair learning tasks mediated by hippocampal mechanisms . Additionally, this compound has been found to reduce lipofuscin accumulation and oxidative damage in retinal cells over extended periods .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. In mice, intraperitoneal injection of this compound at doses of 1, 2, and 4 mg/kg has been studied for its impact on spontaneous alternation behavior in a Y-maze . Higher doses of this compound have been associated with decreased locomotor activity and increased perseverative behavior . Additionally, this compound has been shown to induce compulsive checking behavior in rats, with varying effects depending on the dosage and duration of treatment .

Metabolic Pathways

This compound is involved in several metabolic pathways, including its interaction with enzymes and cofactors. The compound’s metabolism primarily occurs in the liver, where it undergoes biotransformation . The metabolic pathways of this compound involve hydroxylation and conjugation reactions, leading to the formation of metabolites that are excreted in the urine . These metabolic processes are essential for the compound’s clearance from the body and its overall pharmacokinetic profile.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors. The compound can cross the blood-brain barrier, allowing it to exert its effects on the central nervous system . Within cells, this compound interacts with transporters and binding proteins that facilitate its localization and accumulation in specific tissues . These interactions are crucial for the compound’s pharmacological activity and its ability to modulate serotonergic signaling.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. For example, this compound has been shown to localize to the axon hillock of motoneurons, where it activates 5-HT1A receptors and inhibits motoneuron firing . This localization is essential for its role in modulating neuronal activity and its potential therapeutic applications in neurological disorders.

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

La síntesis de β-enaminonas utilizando DPAT implica la condensación de β-dicetonas con amidas o aminas en condiciones de reacción suaves. Este método es rentable y poco corrosivo, proporcionando rendimientos buenos a excelentes . La reacción generalmente tiene lugar en presencia de DPAT como catalizador, lo que facilita la formación de los productos deseados sin la necesidad de condiciones severas o reactivos costosos.

Métodos de producción industrial

En entornos industriales, DPAT se utiliza como catalizador en varios procesos de síntesis orgánica. Su aplicación en la producción de compuestos espiro-heterocíclicos implica un método de síntesis de una sola olla, donde DPAT cataliza la reacción de 5,5-dimetil-1,3-ciclohexanodona, tiourea y aldehídos en etanol en reflujo . Este método es eficiente y produce los compuestos deseados en rendimientos moderados a buenos.

Análisis De Reacciones Químicas

Tipos de reacciones

DPAT participa en varios tipos de reacciones químicas, que incluyen:

Reacciones de condensación: DPAT cataliza la condensación de β-dicetonas con amidas o aminas para formar β-enaminonas.

Glicosilación deshidratante: DPAT se utiliza en reacciones directas de glicosilación deshidratante de hemiacetales de carbohidratos bajo irradiación de microondas.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en reacciones que involucran DPAT incluyen β-dicetonas, amidas, aminas y hemiacetales de carbohidratos. Las reacciones se llevan a cabo típicamente en condiciones suaves, a menudo a temperatura ambiente o bajo reflujo en etanol .

Principales productos formados

Los principales productos formados a partir de reacciones que involucran DPAT incluyen β-enaminonas, compuestos espiro-heterocíclicos y productos glicosilados. Estos productos son intermedios valiosos en la síntesis de productos farmacéuticos y otros compuestos orgánicos .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares al DPAT incluyen otros organocatalizadores como las sales de pirrolidinio y los triflatos de amonio . Estos compuestos comparten propiedades catalíticas similares y se utilizan en diversas reacciones de síntesis orgánica.

Singularidad del DPAT

DPAT es único debido a su alta eficiencia, baja corrosividad y facilidad de manejo. Proporciona rendimientos buenos a excelentes en condiciones de reacción suaves, lo que lo convierte en una opción atractiva para aplicaciones académicas e industriales .

Propiedades

IUPAC Name |

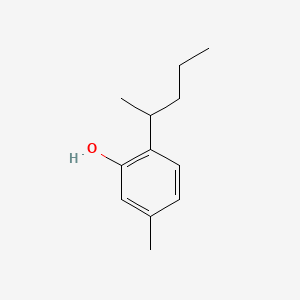

7-(dipropylamino)-5,6,7,8-tetrahydronaphthalen-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H25NO/c1-3-10-17(11-4-2)14-9-8-13-6-5-7-16(18)15(13)12-14/h5-7,14,18H,3-4,8-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASXGJMSKWNBENU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C1CCC2=C(C1)C(=CC=C2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H25NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30897384 | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.38 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78950-78-4 | |

| Record name | 8-OH-DPAT | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=78950-78-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078950784 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 8-Hydroxy-2-(di-n-propylamino)tetralin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30897384 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 8-HYDROXY-2-(DI-N-PROPYLAMINO)TETRALIN, (±)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/IWS1724PX6 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

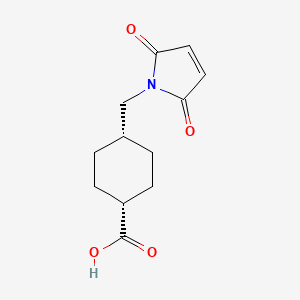

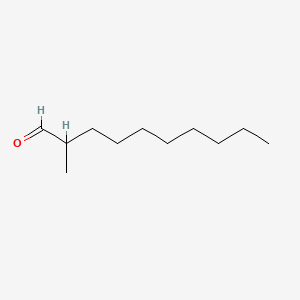

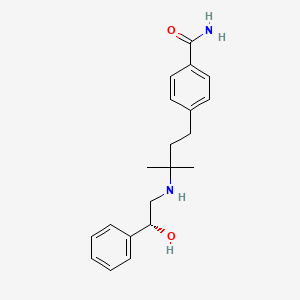

Feasible Synthetic Routes

Q1: What is the primary target of 8-OH-DPAT?

A1: this compound exhibits high affinity and selectivity as an agonist for serotonin 5-HT1A receptors. [, , , , , , ] These receptors are found both pre- and postsynaptically in the central nervous system and play a crucial role in various physiological processes including mood regulation, anxiety, and neuroendocrine function. [, , , , , , , , ]

Q2: How does this compound activation of 5-HT1A receptors influence neuronal activity?

A2: Depending on the location and type of 5-HT1A receptor, this compound can exert diverse effects. Activation of presynaptic 5-HT1A autoreceptors, located on serotonin neurons in the raphe nuclei, leads to a decrease in serotonin release. [, ] Conversely, stimulating postsynaptic 5-HT1A receptors on target neurons in various brain regions can either increase or decrease their firing rate, contributing to the compound's complex pharmacological profile. [, , , , ]

Q3: Can this compound interact with receptors other than 5-HT1A receptors?

A3: While highly selective for 5-HT1A receptors, some studies suggest this compound may interact with other receptor subtypes, albeit with lower affinity. For instance, it displays a tenfold higher affinity for the α2B-adrenergic receptor subtype compared to the α2A subtype. [] Additionally, this compound has been reported to influence dopamine-mediated behaviors, although the precise mechanisms remain to be fully elucidated. []

Q4: Does this compound affect neuroendocrine function?

A4: Yes, studies demonstrate that this compound administration can influence the release of several hormones. It has been shown to increase plasma levels of adrenocorticotropic hormone (ACTH) and oxytocin, likely via activation of hypothalamic 5-HT1A receptors. [, ] Furthermore, research suggests this compound can modulate corticosterone and prolactin release. [] These findings highlight the compound's intricate involvement in neuroendocrine regulation.

Q5: How do structural modifications of this compound influence its activity and selectivity?

A5: Research suggests that even subtle structural changes to this compound can significantly alter its pharmacological profile. For instance, the 5-HT agonist 5-hydroxy-3-(di-n-propylamino)chroman (5-OH-DPAC), which differs only slightly in structure from this compound, exhibits similar efficacy in facilitating male rat sexual behavior but is approximately three times less potent. [] These findings emphasize the importance of structure-activity relationship (SAR) studies in optimizing the pharmacological properties of this compound and developing novel compounds with improved selectivity and potency.

Q6: How is this compound metabolized in vivo?

A6: While specific details on the metabolic pathways of this compound are limited in the provided research, it is generally understood that drugs are often metabolized by enzymes in the liver. This metabolic process can lead to the formation of active or inactive metabolites, influencing the drug's overall efficacy and duration of action. [, ]

Q7: What behavioral effects have been observed following this compound administration in animal models?

A7: this compound induces a range of behavioral effects in animal models. It has been shown to increase punished responding in pigeons while decreasing unpunished responding, suggesting potential anxiolytic-like effects. [] Additionally, this compound can induce hypothermia in rodents, an effect often used as a measure of 5-HT1A receptor function. [, , , ]

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[(4-Aminophenyl)methyl]adenosine](/img/structure/B1664155.png)